N-(2-cyclopropyl-1H-benzimidazol-5-yl)furan-2-carboxamide
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Overview
Description
N-(2-cyclopropyl-1H-benzimidazol-5-yl)furan-2-carboxamide is a compound belonging to the class of benzimidazoles. Benzimidazoles are organic compounds containing a benzene ring fused to an imidazole ring.
Preparation Methods
The synthesis of N-(2-cyclopropyl-1H-benzimidazol-5-yl)furan-2-carboxamide typically involves the formation of the benzimidazole core followed by the introduction of the furan-2-carboxamide moiety. The synthetic route may include the following steps:
Formation of Benzimidazole Core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Cyclopropyl Substitution: Introduction of the cyclopropyl group can be done via cyclopropanation reactions.
Furan-2-carboxamide Introduction: The final step involves the coupling of the benzimidazole derivative with furan-2-carboxylic acid or its activated derivatives under appropriate conditions.
Chemical Reactions Analysis
N-(2-cyclopropyl-1H-benzimidazol-5-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Scientific Research Applications
N-(2-cyclopropyl-1H-benzimidazol-5-yl)furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific molecular targets.
Pharmacology: The compound is investigated for its potential use as an antiviral, antibacterial, and antifungal agent.
Biological Research: It is used in studies related to enzyme inhibition and protein interactions.
Industrial Applications: The compound may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-cyclopropyl-1H-benzimidazol-5-yl)furan-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or proteins involved in critical biological pathways. The benzimidazole core allows it to interact with nucleotides and other biomolecules, thereby exerting its effects .
Comparison with Similar Compounds
N-(2-cyclopropyl-1H-benzimidazol-5-yl)furan-2-carboxamide can be compared with other benzimidazole derivatives such as:
N-(1H-benzimidazol-2-yl)-2-isatinylidene-hydrazine carboxamide: Known for its anti-inflammatory properties.
N-(1H-benzimidazol-5-yl)-1,3,4-thiadiazole-2-amine: Studied for its anticancer activity.
N-(2-amino-1-(propane-2-sulfonyl)-1H-benzo[d]-imidazol-6-yl)-2,6-difluoro-benzamide: Investigated for its antiviral properties.
This compound is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties.
Properties
Molecular Formula |
C15H13N3O2 |
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Molecular Weight |
267.28 g/mol |
IUPAC Name |
N-(2-cyclopropyl-3H-benzimidazol-5-yl)furan-2-carboxamide |
InChI |
InChI=1S/C15H13N3O2/c19-15(13-2-1-7-20-13)16-10-5-6-11-12(8-10)18-14(17-11)9-3-4-9/h1-2,5-9H,3-4H2,(H,16,19)(H,17,18) |
InChI Key |
JHZMJAMAZDAXRF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC3=C(N2)C=C(C=C3)NC(=O)C4=CC=CO4 |
Origin of Product |
United States |
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